Cellular Anti-Inflammatory Potency: Comparative NO Production Inhibition vs. In-Class Baseline
The compound demonstrates significant, quantifiable cellular anti-inflammatory activity. In an LPS-stimulated macrophage model, it inhibited nitric oxide (NO) production at a concentration of 10 µM, establishing a potency benchmark that distinguishes it from completely inactive or non-anti-inflammatory imidazo[1,2-b]pyridazine analogs . This activity profile is consistent with other potent anti-inflammatory imidazo[1,2-b]pyridazine derivatives, such as the p38 MAPK inhibitor N-oxide 16, which potently inhibits LPS-induced TNF-α in THP-1 cells, providing a class-level benchmark for inflammation model activity but not a direct single-concentration head-to-head comparison .
| Evidence Dimension | Inhibition of inflammatory mediator production |
|---|---|
| Target Compound Data | Significant inhibition of NO production at 10 µM in LPS-stimulated macrophages |
| Comparator Or Baseline | In-class baseline: Many imidazo[1,2-b]pyridazine derivatives lack reported anti-inflammatory activity. Class benchmark: N-oxide 16 exhibits potent LPS-induced TNF-α inhibition in THP-1 cells . |
| Quantified Difference | Qualitative difference: Target compound is active in a cellular inflammation model; not all in-class compounds show this. |
| Conditions | Cell-based assay; LPS-stimulated macrophages for NO production |
Why This Matters
This provides a critical data point for researchers seeking a characterized starting point for anti-inflammatory drug discovery, offering a specific activity level not present in all imidazo[1,2-b]pyridazine compounds.
- [1] Kaieda, A., Takahashi, M., Takai, T., Goto, M., et al. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(3), 647-660. DOI: 10.1016/j.bmc.2017.12.031 View Source
